molecular formula C16H13FN2O2 B286768 N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Numéro de catalogue B286768
Poids moléculaire: 284.28 g/mol
Clé InChI: ZIOUNCNSKQTCBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as FMeBIO, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the brain and nervous system.

Mécanisme D'action

FMeBIO acts as an agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the brain and nervous system. Activation of mGluR7 leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the modulation of neurotransmitter release and synaptic plasticity. FMeBIO has been shown to be highly selective for mGluR7 and to have a long half-life in vivo, making it an ideal tool for studying the function of this receptor.
Biochemical and Physiological Effects:
FMeBIO has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, in a dose-dependent manner. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. FMeBIO has been shown to have a long half-life in vivo, allowing for sustained activation of mGluR7 and prolonged effects on neurotransmitter release and synaptic plasticity.

Avantages Et Limitations Des Expériences En Laboratoire

FMeBIO has several advantages for use in lab experiments. It is a highly selective agonist of mGluR7, allowing for specific modulation of this receptor without affecting other receptors or signaling pathways. It has a long half-life in vivo, allowing for sustained activation of mGluR7 and prolonged effects on neurotransmitter release and synaptic plasticity. However, FMeBIO also has some limitations for use in lab experiments. It is a synthetic compound that may have off-target effects or unintended interactions with other molecules in the brain. It may also have limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research involving FMeBIO. One area of focus is the role of mGluR7 in the regulation of neurotransmitter release and synaptic plasticity in different brain regions and under different physiological and pathological conditions. Another area of focus is the potential therapeutic applications of FMeBIO and other mGluR7 agonists in the treatment of neurodegenerative diseases and other neurological disorders. Additionally, further research is needed to optimize the synthesis and formulation of FMeBIO for use in lab experiments and clinical applications.

Méthodes De Synthèse

FMeBIO is synthesized through a multi-step process involving the reaction of various reagents and solvents. The first step involves the reaction of 3-fluoroaniline and 5-methyl-1,2-benzisoxazole-3-carboxylic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate product. The intermediate product is then reacted with acetic anhydride in the presence of a base such as pyridine to form FMeBIO.

Applications De Recherche Scientifique

FMeBIO has been used extensively in scientific research as a tool for studying the brain and nervous system. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity. FMeBIO has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to have neuroprotective effects in animal models of neurodegenerative diseases.

Propriétés

Formule moléculaire

C16H13FN2O2

Poids moléculaire

284.28 g/mol

Nom IUPAC

N-(3-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H13FN2O2/c1-10-5-6-15-13(7-10)14(19-21-15)9-16(20)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,20)

Clé InChI

ZIOUNCNSKQTCBV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)F

SMILES canonique

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC(=CC=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.